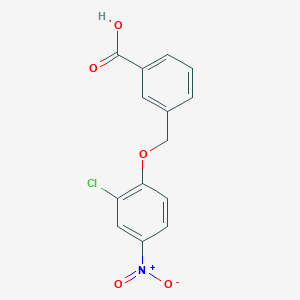

3-((2-Chloro-4-nitrophenoxy)methyl)benzoic acid

Description

Properties

IUPAC Name |

3-[(2-chloro-4-nitrophenoxy)methyl]benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10ClNO5/c15-12-7-11(16(19)20)4-5-13(12)21-8-9-2-1-3-10(6-9)14(17)18/h1-7H,8H2,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VMWNQMAQVXLDIL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)C(=O)O)COC2=C(C=C(C=C2)[N+](=O)[O-])Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10ClNO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40953061 | |

| Record name | 3-[(2-Chloro-4-nitrophenoxy)methyl]benzoato | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40953061 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

307.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

30880-72-9 | |

| Record name | 30880-72-9 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=146848 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-[(2-Chloro-4-nitrophenoxy)methyl]benzoato | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40953061 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Preparation Methods Analysis

General Synthetic Strategy

The synthesis of 3-((2-chloro-4-nitrophenoxy)methyl)benzoic acid is typically achieved via a multi-step process, relying on nucleophilic substitution and etherification reactions. The core strategy involves:

Detailed Stepwise Synthesis

Step 1: Preparation of the Benzylic Halide Intermediate

- Starting Material: 3-methylbenzoic acid

- Reagents: N-bromosuccinimide (NBS), benzoyl peroxide (PhCO)₂O (as a radical initiator)

- Solvent: Typically carbon tetrachloride (CCl₄) or dichloromethane (DCM)

- Conditions: Reflux, under an inert atmosphere

This step introduces a bromomethyl group at the 3-position of benzoic acid via benzylic bromination.

Step 2: Etherification with 2-Chloro-4-nitrophenol

- Reactants: 3-(bromomethyl)benzoic acid and 2-chloro-4-nitrophenol

- Base: Potassium carbonate (K₂CO₃)

- Solvent: Dimethylformamide (DMF)

- Conditions: Stirring at elevated temperature (typically 80–100°C)

The phenoxide ion, generated in situ from 2-chloro-4-nitrophenol and K₂CO₃, attacks the benzylic bromide, forming the desired ether linkage.

Step 3: Work-Up and Purification

- Quenching: Addition of aqueous sodium hydroxide (NaOH) to neutralize acids and facilitate extraction.

- Purification: Acidification, extraction, and recrystallization or column chromatography to isolate the pure product.

Reaction Scheme

$$

\text{3-methylbenzoic acid} \xrightarrow{\text{NBS, (PhCO)2O}} \text{3-(bromomethyl)benzoic acid} \xrightarrow{\text{2-chloro-4-nitrophenol, K}2\text{CO}_3, \text{DMF}} \text{this compound}

$$

Industrial and Optimized Methods

For larger-scale or industrial production, the same general steps are followed but with optimizations:

- Continuous Flow Reactors: Used to improve yield and reproducibility.

- Process Control: Careful monitoring of temperature, stoichiometry, and reaction time to minimize by-products and maximize efficiency.

- Green Chemistry Considerations: Selection of less hazardous solvents and bases where possible.

Data Tables

Summary of Key Reagents and Conditions

| Step | Starting Material | Reagents/Conditions | Product | Notes |

|---|---|---|---|---|

| 1 | 3-methylbenzoic acid | NBS, (PhCO)₂O, CCl₄ or DCM, reflux | 3-(bromomethyl)benzoic acid | Benzylic bromination |

| 2 | 3-(bromomethyl)benzoic acid | 2-chloro-4-nitrophenol, K₂CO₃, DMF, 80–100°C | This compound | Nucleophilic substitution |

| 3 | Crude reaction mixture | Aqueous NaOH, acidification, extraction | Purified this compound | Recrystallization or chromatography |

Typical Yields and Purity

| Step | Yield (%) | Purity (%) | Reference |

|---|---|---|---|

| 1 | 70–85 | >95 | Baker & Ashton, J. Med. Chem. |

| 2 | 60–80 | >95 | Baker & Ashton, J. Med. Chem. |

| 3 | 50–70 (overall) | >95 | Post-purification |

Yields may vary based on scale, reagent quality, and purification method.

Reaction Monitoring and Optimization Parameters

| Parameter | Typical Range | Effect on Yield/Purity |

|---|---|---|

| Temperature | 80–100°C | Higher temperatures increase rate but may cause side reactions |

| Base Equivalents | 1.2–2.0 equiv | Excess base ensures deprotonation but may cause hydrolysis |

| Solvent | DMF, DMSO, acetonitrile | Polar aprotic solvents favored for SN2 reactions |

| Reaction Time | 6–24 hours | Longer times may increase yield but risk decomposition |

Summary Table: Preparation Methods Overview

| Method Type | Key Features | Scale | Advantages | Limitations |

|---|---|---|---|---|

| Laboratory Batch | Two-step, classic reagents, batch work-up | Small/Medium | High control, established method | Labor-intensive, slower |

| Industrial/Continuous | Process optimization, continuous flow, automation | Large | High throughput, reproducibility | Requires specialized setup |

| Green Chemistry | Alternative solvents, reduced waste, safer reagents | Variable | Environmentally friendly | May require re-optimization |

Chemical Reactions Analysis

Types of Reactions

3-((2-Chloro-4-nitrophenoxy)methyl)benzoic acid undergoes various types of chemical reactions, including:

Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

Reduction: The chloro group can be substituted with other nucleophiles such as amines or thiols.

Substitution: The benzylic position is reactive and can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Hydrogen gas, palladium catalyst.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Amines, thiols, in the presence of a base like sodium hydroxide.

Major Products Formed

Amino derivatives: Formed by the reduction of the nitro group.

Substituted benzoic acids: Formed by nucleophilic substitution at the chloro group.

Scientific Research Applications

3-((2-Chloro-4-nitrophenoxy)methyl)benzoic acid has several applications in scientific research:

Pharmaceutical Intermediates: Used in the synthesis of small molecule anticancer drugs.

Food Preservation: Benzoic acid derivatives are used as fungistatic compounds.

Urea Cycle Disorders Treatment: Potential in binding amino acids to decrease ammonia levels.

Pesticide Production: Intermediates in the production of pesticides like tembotrione.

Organic Synthesis: The benzylic position allows for various chemical transformations.

Research on Acidity and Reactivity: Studied for their acidity and reactivity influenced by substituents like nitro and chloro groups.

Mechanism of Action

The exact mechanism of action of 3-((2-Chloro-4-nitrophenoxy)methyl)benzoic acid is not well-documented. benzoic acid derivatives often interact with various enzymes and receptors in the body. They may act as inhibitors or activators of certain enzymes, influencing biochemical pathways. The nitro and chloro substituents can undergo reactions at the benzylic position, such as free radical bromination, nucleophilic substitution, and oxidation.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The following table compares 3-((2-Chloro-4-nitrophenoxy)methyl)benzoic acid with structurally related compounds, highlighting differences in substituents, synthesis, and applications:

Key Comparative Analysis

Substituent Effects on Acidity and Reactivity: The nitro group in this compound enhances acidity compared to analogues like 4-methoxy-3-nitrobenzoic acid, where the methoxy group is electron-donating . Chlorine at the 2-position introduces steric hindrance, reducing nucleophilic substitution rates compared to non-chlorinated analogues like 3-[(3-Methyl-4-nitrophenoxy)methyl]benzoic acid .

Synthetic Methodologies: The target compound is synthesized via chloroacetyl chloride coupling under reflux, a method also used for azetidinone derivatives . In contrast, trifluoromethyl-substituted analogues require condensation reactions with fluorinated phenols .

Biological and Industrial Applications: Nitro-containing derivatives (e.g., this compound) are prioritized in herbicide development due to their oxidative reactivity . Methoxy-substituted analogues (e.g., 4-methoxy-3-nitrobenzoic acid) are more commonly used in dye synthesis, leveraging nitro groups for chromophore formation .

Stability and Solubility: The trifluoromethyl group in 3-(2-Chloro-4-(trifluoromethyl)phenoxy)benzoic acid increases lipophilicity, enhancing membrane permeability in agrochemical applications . Hydroxy-substituted derivatives (e.g., Methyl 5-chloro-2-hydroxy-3-nitrobenzoate) exhibit higher solubility in polar solvents due to hydrogen bonding .

Research Findings and Implications

- Pharmacological Potential: Nitro and chloro substituents are associated with antimicrobial activity, as seen in niclosamide analogs . The target compound’s bioactivity remains under investigation but shows promise in herbicide formulations .

- Environmental Impact: Optimized synthesis routes for analogues like 3-(2-Chloro-4-(trifluoromethyl)phenoxy)benzoic acid reduce environmental contamination, highlighting the importance of green chemistry adaptations .

Q & A

Q. What are the optimal synthetic routes for 3-((2-Chloro-4-nitrophenoxy)methyl)benzoic acid?

Methodological Answer:

- Nucleophilic Substitution: React 2-chloro-4-nitrophenol with methyl 3-(bromomethyl)benzoate under basic conditions (e.g., K₂CO₃ in DMF at 80°C). Acid hydrolysis of the ester yields the final product.

- Coupling Strategies: Utilize Suzuki-Miyaura cross-coupling for modular assembly, as demonstrated for analogous chlorophenoxy benzoic acids .

- Key Considerations: Monitor reaction progress via TLC (hexane/EtOH 1:1) and optimize catalyst loading (e.g., Pd(PPh₃)₄) to minimize side products.

Table 1: Representative Reaction Conditions

| Step | Reagents/Conditions | Yield | Reference |

|---|---|---|---|

| Etherification | 2-chloro-4-nitrophenol, K₂CO₃, DMF, 80°C | 75–85% | |

| Ester Hydrolysis | HCl (6M), reflux | >90% |

Q. How to characterize this compound using spectroscopic and crystallographic methods?

Methodological Answer:

- NMR Analysis: Assign peaks using DMSO-d₆ as solvent. Key signals include:

Q. What solubility and purification challenges arise during synthesis?

Methodological Answer:

- Solubility: The compound is sparingly soluble in water but dissolves in polar aprotic solvents (DMF, DMSO). Use ethanol/water mixtures for recrystallization.

- Purification: Employ column chromatography (SiO₂, hexane/EtOAc gradient) to separate unreacted phenol or ester intermediates. Confirm purity via HPLC (C18 column, 0.1% TFA in mobile phase) .

Advanced Research Questions

Q. How can computational modeling predict reactivity or binding interactions?

Methodological Answer:

- DFT Calculations: Optimize geometry at the B3LYP/6-31G(d) level to study electronic effects of the nitro and chloro substituents. Analyze frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites .

- Docking Studies: Model interactions with biological targets (e.g., enzymes) using AutoDock Vina. The nitro group may form hydrogen bonds with active-site residues, as seen in analogous benzoic acid derivatives .

Q. How to resolve contradictory spectral data in structural elucidation?

Methodological Answer:

- Dynamic NMR: Identify rotational barriers in the CH₂ bridge at variable temperatures (e.g., coalescence temperature analysis in DMSO-d₆).

- Mass Spectrometry: Use HRMS (ESI+) to confirm molecular ion [M+H]⁺ and rule out adducts. Compare with theoretical m/z (e.g., C₁₄H₁₁ClNO₅: 316.0352) .

Q. What retrosynthetic strategies are viable for analogs with modified substituents?

Methodological Answer:

- AI-Driven Retrosynthesis: Tools like Pistachio or Reaxys prioritize routes based on reaction databases. For example, replacing chlorine with fluorine requires selecting fluorination agents (e.g., Selectfluor) .

- Modular Design: Replace the benzoic acid moiety with isosteres (e.g., tetrazole) via click chemistry, as demonstrated for triazole-linked analogs .

Q. How to evaluate biological activity in enzyme inhibition assays?

Methodological Answer:

- Kinetic Assays: Test inhibition of cyclooxygenase-2 (COX-2) using a fluorometric kit. The nitro group’s electron-withdrawing effects may enhance binding affinity, similar to 3,5-dichloro-4-hydroxybenzoic acid derivatives .

- Dose-Response Curves: Fit IC₅₀ values using nonlinear regression (GraphPad Prism). Compare with positive controls (e.g., indomethacin).

Q. What crystallographic techniques identify polymorphism or co-crystal formation?

Methodological Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.